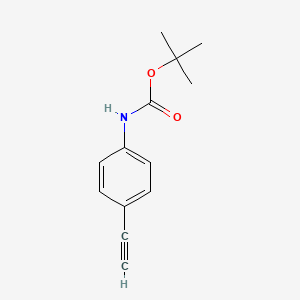

Tert-butyl (4-ethynylphenyl)carbamate

Übersicht

Beschreibung

“Tert-butyl (4-ethynylphenyl)carbamate” is a chemical compound with the molecular formula C13H15NO2 . It is a derivative of carbamate, which is an organic compound that is derived from carbamic acid .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One common method involves the use of tert-butyl carbamate in palladium-catalyzed synthesis . Another method involves the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H15NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve several steps. For instance, the Boc deprotection mechanism involves the protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in the free amine, and protonation of the amine under acidic conditions .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 217.27 and a melting point of 98-99°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Tert-butyl (4-ethynylphenyl)carbamate has been utilized in the synthesis of indoles with oxygen-bearing substituents at the benzene moiety, demonstrating its importance in the development of complex organic compounds (Kondo, Kojima, & Sakamoto, 1997).

- This compound is also significant in structure-activity studies, particularly in the context of chloride channel blockers, where modifications in its structure have been explored for enhancing biological activity (Li & Casida, 1994).

- In addition, it has been a key intermediate in synthesizing various biologically active compounds, emphasizing its role in pharmaceutical chemistry (Zhao, Guo, Lan, & Xu, 2017).

Crystallography and Molecular Interactions

- Research has been conducted on the isomorphous crystal structures of derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, to understand hydrogen and halogen bonds in molecular structures (Baillargeon et al., 2017).

Role in Medicinal Chemistry

- It's an integral part of the metalation and alkylation studies between silicon and nitrogen in carbamate derivatives, contributing to advancements in organic and medicinal chemistry (Sieburth, Somers, & O'hare, 1996).

- The this compound framework has been utilized in the synthesis of insecticidal compounds, showcasing its potential in developing new pesticides (Weston, Larkin, Pulman, Holden, & Casida, 1995).

Catalysis and Chemical Reactions

- Its derivatives have been used in studies involving palladium-catalyzed cross-coupling reactions, demonstrating its applicability in catalysis and synthesis of complex molecules (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(4-ethynylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJXAIOPBAMFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2823702.png)

![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)

![2-(4-ethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2823708.png)

![1-[(4-Methylphenyl)methyl]benzimidazole](/img/structure/B2823710.png)

![3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2823711.png)

![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B2823715.png)

![4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2823720.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)

![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)

![6-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2823724.png)